molecular formula C43H72O5 B1243641 DG(20:2(11Z,14Z)/20:4(5Z,8Z,11Z,14Z)/0:0)

DG(20:2(11Z,14Z)/20:4(5Z,8Z,11Z,14Z)/0:0)

Cat. No. B1243641
M. Wt: 669 g/mol
InChI Key: XWQMGVSLXBIWRI-SXIWVUKCSA-N
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Description

DG(20:2(11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2], also known as diacylglycerol or DAG(20:2/20:4), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(20:2(11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(20:2(11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(20:2(11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(20:2(11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(20:2(11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(20:2(11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway and phosphatidylethanolamine biosynthesis pe(20:2(11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway. DG(20:2(11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(20:2(11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)/20:4(8Z, 11Z, 14Z, 17Z)) pathway, de novo triacylglycerol biosynthesis TG(20:2(11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway, de novo triacylglycerol biosynthesis TG(20:2(11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway, and de novo triacylglycerol biosynthesis TG(20:2(11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway.
DG(20:2(11Z,14Z)/20:4(5Z,8Z,11Z,14Z)/0:0) is a diglyceride.

Scientific Research Applications

1. Nuclear Material Composition Analysis

  • Delayed gamma-ray spectroscopy (DGS) is used for analyzing the composition of nuclear materials, including high-radioactivity nuclear material (HRNM). This technique involves comparing the ratios of fission product gamma-ray peak intensities. A study optimizing a moderator system for a neutron point source for DGS has implications for practical safeguards in nuclear materials verification (Rodriguez, Rossi, Takahashi, Seya, & Koizumi, 2019).

2. Metabolic Alterations in Disease Development

  • Untargeted metabolomic profiling can reveal metabolic changes in diseases like lung carcinoma. For example, alterations in specific metabolites, including PC(20:2(11Z,14Z)/16:0) and PC(20:4(5Z,8Z,11Z,14Z)/14:0), are observed in plasma during lung carcinoma development, highlighting their potential as diagnostic biomarkers (Wu, Chen, Li, & Liu, 2018).

3. Energy Systems and Distributed Generation

  • Distributed Generation (DG) technologies, like diesel electric generators, have been studied for optimal power sharing and pollution reduction in energy systems. Research using artificial neural networks and other optimization methods focuses on predicting and enhancing the performance and exhaust emissions of DGs (Ganesan, Rajakarunakaran, Thirugnanasambandam, & Devaraj, 2015).

4. Advanced Material Analysis

  • Innovative approaches in materials science, like the development of Dammann gratings (DGs) based on all-dielectric metasurfaces, are explored for applications in laser technology and optical information processing. These studies focus on the performance of DGs in specific wavebands and their efficiency in diffraction distribution (Zheng, Yang, Wang, & Lan, 2022).

5. Diagnostic Tools in Medical Research

  • Research in metabonomics identifies novel biomarkers for diseases like follicular thyroid carcinoma (FTC). Differences in metabolic profiles, including specific lipid metabolites like LysoPA(20:4(8Z,11Z,14Z,17Z)/0:0), can be used to distinguish FTC from benign conditions, offering insights into the pathogenesis and potential diagnostic strategies (Qin et al., 2022).

properties

Molecular Formula

C43H72O5

Molecular Weight

669 g/mol

IUPAC Name

[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (11Z,14Z)-icosa-11,14-dienoate

InChI

InChI=1S/C43H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-40-41(39-44)48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,24,26,30,32,41,44H,3-10,15-16,21-23,25,27-29,31,33-40H2,1-2H3/b13-11-,14-12-,19-17-,20-18-,26-24-,32-30-/t41-/m0/s1

InChI Key

XWQMGVSLXBIWRI-SXIWVUKCSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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